2-(二乙基氨基)乙酰胺

描述

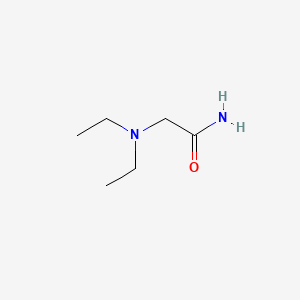

“2-(Diethylamino)acetamide” is a chemical compound with the formula C6H14N2O . It has a molecular weight of 130.1882 . This compound is also known as a component in lidocaine, a common local anesthetic .

Synthesis Analysis

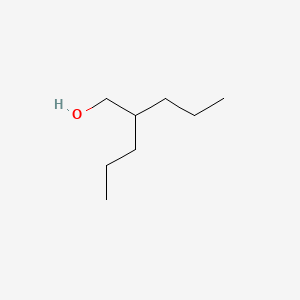

The synthesis of “2-(Diethylamino)acetamide” can be achieved through various methods. One such method involves the reaction of 2-bromoacetannide with diethylamine . Another method involves the SN2 reaction between commercially available diethyl amine and synthetic intermediate α-chloro amide .Molecular Structure Analysis

The molecular structure of “2-(Diethylamino)acetamide” can be represented by the InChI code: InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3, (H2,7,9) . This structure can also be viewed as a 2D Mol file or a computed 3D SD file .Physical And Chemical Properties Analysis

“2-(Diethylamino)acetamide” is a white to pale yellow needle-like solid with a characteristic odor . It has a melting point of 75-77°C . It is insoluble in water .科学研究应用

Local Anesthetic

“2-(Diethylamino)acetamide”, also known as Lidocaine, is a local anesthetic drug that has been used to treat arrhythmias and chronic neuropathic pain via peripheral nerve blocking without significant side effects . It was first introduced in veterinary practice, but now it is widely used in all species because of its excellent diffusing and penetrating properties as well as rapid onset of surgical analgesia .

Treatment of Arrhythmias

Lidocaine has been used to treat arrhythmias, which are problems with the rate or rhythm of the heartbeat . It works by blocking certain electrical signals in the heart that can cause an irregular heartbeat .

Chronic Neuropathic Pain Management

Chronic neuropathic pain, often resulting from damage to the nervous system, can be managed with the use of Lidocaine . It provides relief by blocking the transmission of pain signals to the brain .

Surgical Analgesia

Due to its excellent diffusing and penetrating properties, Lidocaine is widely used for providing rapid onset of surgical analgesia . It helps in numbing the surgical area and reduces pain during and after surgery .

Pharmaceutical Formulations

Lidocaine is used in various pharmaceutical formulations. For instance, it is used in gel formulations . An isocratic reversed-phase high-performance liquid chromatographic method has been developed and validated for the determination of Lidocaine in a gel formulation .

Quality Control in Pharmaceutical Industry

The method for determining Lidocaine in gel formulations is specific and successfully routinely used in quality control for the analysis of bulk gel samples and final product release . This ensures the safety and efficacy of the pharmaceutical products .

作用机制

Target of Action

2-(Diethylamino)acetamide, also known as Lidocaine, is primarily used as a local anesthetic . It targets the sodium channels in the neuronal membrane, inhibiting the ionic fluxes required for the initiation and conduction of impulses .

Mode of Action

The compound stabilizes the neuronal membrane by inhibiting the ionic fluxes required for the initiation and conduction of impulses . This results in a local anesthetic action, providing loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions .

Biochemical Pathways

It is known that the compound interacts with sodium channels in nerve cells, affecting the transmission of nerve impulses

Pharmacokinetics

Lidocaine is well-absorbed from the gastrointestinal tract, but little intact drug appears in the circulation due to biotransformation in the liver . Lidocaine is metabolized rapidly by the liver, and metabolites and unchanged drug are excreted by the kidneys . The elimination half-life of this agent is typically 1.5 to 2.0 hours .

Result of Action

The primary result of the action of 2-(Diethylamino)acetamide is the loss of sensation in a specific body part without loss of consciousness or impairment of central control of vital functions . This makes it an effective local anesthetic. It has also been used to treat arrhythmias and chronic neuropathic pain via peripheral nerve blocking .

安全和危害

属性

IUPAC Name |

2-(diethylamino)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-3-8(4-2)5-6(7)9/h3-5H2,1-2H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQDYOBQQWPTIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70224998 | |

| Record name | 2-(Diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7409-48-5 | |

| Record name | 2-(Diethylamino)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007409485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7409-48-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42182 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Diethylamino)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70224998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

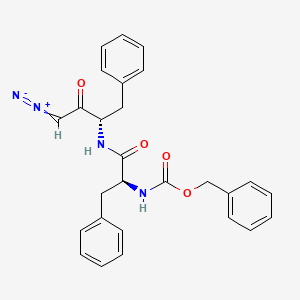

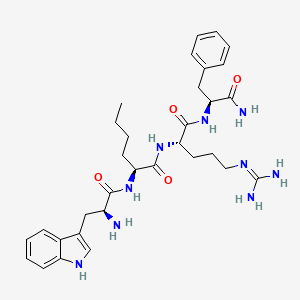

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 2-(Diethylamino)acetamide as a potential antipsychotic agent?

A1: Interestingly, unlike typical antipsychotic drugs, 2-(Diethylamino)acetamide does not exert its effects by binding to dopamine receptors []. While the exact mechanism remains unclear, research indicates that it functions through a nondopaminergic pathway []. This distinction is significant because it suggests the potential for developing antipsychotic treatments with fewer side effects typically associated with dopamine receptor modulation.

Q2: How does incorporating 2-(Diethylamino)acetamide into copper complexes impact their anticancer activity?

A2: Research shows that copper(II) complexes incorporating 2-(Diethylamino)acetamide as a ligand exhibit promising anticancer activity against U87 (glioblastoma) and HeLa (cervical cancer) cell lines []. These complexes demonstrate a concentration and time-dependent inhibition of cell growth and increased cell death in both cell lines []. Notably, complex (2) from the study, incorporating N-phenylethylacetamide, exhibited higher potency against both HeLa and U87 cells compared to the complex with N-benzyl-2-(diethylamino)acetamide [].

Q3: What structural features of 2-(Diethylamino)acetamide are crucial for its activity, and how can its structure be modified to improve its therapeutic potential?

A3: Research on analogues of 2-(Diethylamino)acetamide, specifically those with 5-(substituted aminoacetamide) modifications to the core structure, indicates a potential route to retain the desired antipsychotic-like effects while mitigating the risk of seizures observed with the parent compound []. This structure-activity relationship (SAR) insight suggests that modifications to the acetamide side chain can significantly influence both the efficacy and safety profile of this class of compounds. Further investigation into the SAR could potentially lead to the identification of derivatives with improved therapeutic windows.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。